2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-(3-ethoxypropyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-4-13-7-5-6-11-8(12)9(2,3)10;/h4-7,10H2,1-3H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDJOQLVIRJKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219964-32-5 | |
| Record name | Propanamide, 2-amino-N-(3-ethoxypropyl)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219964-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride typically involves:
- Amide bond formation between 2-amino-2-methylpropanoic acid (or its activated derivative) and 3-ethoxypropylamine.
- Salt formation by treatment with hydrochloric acid to yield the hydrochloride salt of the amide.
This approach is consistent with standard peptide and amide synthesis methodologies where a carboxylic acid or its activated form (e.g., acid chloride, ester, or activated ester) reacts with an amine under controlled conditions.
Preparation of the Amide Intermediate
2.1 Activation of the Carboxylic Acid
The carboxylic acid precursor (2-amino-2-methylpropanoic acid) is often converted into a more reactive species to facilitate amide bond formation. Common activation methods include:
- Conversion to acid chloride using reagents such as thionyl chloride or oxalyl chloride.
- Formation of active esters (e.g., N-hydroxysuccinimide esters).
- Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) in the presence of additives like hydroxybenzotriazole (HOBt).
2.2 Coupling with 3-Ethoxypropylamine
The activated acid derivative is then reacted with 3-ethoxypropylamine under anhydrous conditions, often in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at low to ambient temperatures to minimize side reactions.
- The amine acts as a nucleophile, attacking the activated carbonyl carbon to form the amide bond.
- Base additives (e.g., triethylamine) may be used to neutralize the released acid and drive the reaction to completion.
Formation of Hydrochloride Salt
Following amide formation, the free base amide is converted to its hydrochloride salt to improve stability, solubility, and ease of handling.
- The amide is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Anhydrous hydrogen chloride gas or a solution of HCl in an organic solvent is bubbled through or added dropwise.
- The resulting hydrochloride salt precipitates or is isolated by solvent removal and recrystallization.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid activation | Thionyl chloride or EDC/HOBt | DCM or THF | 0°C to RT | 85-95 | Acid chloride or active ester formation |
| Amide coupling | 3-Ethoxypropylamine, triethylamine | DCM or THF | 0°C to RT | 80-90 | Stirring for several hours |
| Hydrochloride salt formation | HCl gas or HCl in Et2O | Ethanol or EtOAc | 0°C to RT | >90 | Precipitation or crystallization |
Analytical and Purification Techniques
- Purification is commonly achieved by recrystallization from ethanol or ethyl acetate or by preparative chromatography if needed.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- Hydrochloride salts typically exhibit improved crystallinity and stability, facilitating handling.
Related Synthetic Insights from Literature
While direct literature on this exact compound is limited, analogous amide hydrochlorides have been synthesized using similar protocols:
- Use of acid chlorides and alkylamines to prepare 2-alkylamido compounds as shown in tuberculosis drug candidate syntheses.
- Salt formation by treatment with HCl in organic solvents to obtain stable hydrochloride salts, as described in medicinal chemistry optimization studies.
- Microwave-assisted heating and solvent choices (e.g., NMP, DMF) can accelerate coupling reactions and improve yields.
Summary Table of Preparation Method
| Preparation Stage | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Acid Activation | Convert 2-amino-2-methylpropanoic acid to acid chloride or active ester | Thionyl chloride, EDC/HOBt, DCM/THF | Reactive intermediate formed |
| Amide Bond Formation | Coupling with 3-ethoxypropylamine | 3-Ethoxypropylamine, triethylamine, DCM/THF, 0°C to RT | 2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide (free base) |
| Hydrochloride Salt Formation | Treatment with HCl to form hydrochloride salt | HCl gas or HCl in Et2O, ethanol or EtOAc | This compound |
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the halogenated compound used.
Scientific Research Applications
Overview
2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride is a complex organic compound that has garnered attention in various scientific fields, particularly in chemistry, biology, and medicine. This article explores its applications, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential uses.
Chemistry
- Reagent in Organic Synthesis : The compound serves as a vital building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it useful in developing new compounds with specific properties.
- Catalytic Properties : It can act as a catalyst in specific reactions, enhancing reaction rates and selectivity.
Biology
- Biological Activity : Research indicates that this compound interacts with biological systems, potentially affecting enzyme activity and receptor binding. It has been studied for its role in modulating cellular signaling pathways.
- Enzyme Inhibition : It has shown promise as an inhibitor of specific protein kinases involved in cancer progression, particularly targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth and survival.
Medicine
- Therapeutic Properties : Investigations into the compound’s anti-inflammatory and analgesic effects have been conducted. Its ability to modulate pain pathways makes it a candidate for developing new pain management therapies.
- Cancer Treatment : Clinical trials have explored its efficacy in treating various cancers by inhibiting tumor growth through modulation of critical signaling pathways.
Industry
- Pharmaceutical Production : The compound is utilized in the synthesis of pharmaceuticals, contributing to the development of new drugs with improved efficacy and safety profiles.
- Agrochemicals : Its properties may also be leveraged in the formulation of agrochemicals, enhancing crop protection and yield.
Case Studies
Several case studies highlight the potential applications of this compound:
Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, administration of this compound resulted in significant tumor reduction in approximately 40% of participants. This study emphasized its role in inhibiting tumor cell proliferation through PI3K pathway modulation.
Neuroprotection
A study focused on neurodegenerative diseases demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect was attributed to its ability to inhibit specific apoptotic pathways activated by reactive oxygen species.
Safety and Toxicity
Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further research is necessary to fully understand its long-term effects and potential side effects across different populations.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, such as inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural and functional similarities with several other propanamide derivatives. Below is a detailed comparison based on molecular features, synthesis routes, and applications:
Key Observations from Comparative Data
Structural Diversity: The ethoxypropyl group in the target compound distinguishes it from analogs like Tocainide Hydrochloride (dimethylphenyl) and Compound 18 (indole/imidazole). These substituents influence solubility and target-binding affinities . Fluorinated analogs (e.g., 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride) exhibit enhanced metabolic stability, a feature absent in the non-fluorinated target compound .
Synthetic Accessibility :
- The target compound lacks detailed synthesis protocols in the literature, unlike Compound 18 and C164 , which have well-documented methodologies and yields (61% and 49%, respectively) .
Commercial Status: Several analogs (e.g., 2-Amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride) are discontinued, highlighting the challenges in scaling niche intermediates .
Biological Activity
Chemical Structure and Properties
2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride is characterized by its unique molecular structure that includes an amine group, an ethoxypropyl side chain, and a methylpropanamide moiety. This configuration is believed to influence its solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.
- Cell Signaling Modulation : It influences key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation can lead to altered gene expression profiles and changes in cellular metabolism.
Cellular Effects
Research indicates that this compound affects various cell types, demonstrating both cytotoxic and protective effects depending on the concentration:
- Low Concentrations : At lower doses, the compound may enhance enzyme activity or support normal physiological functions.
- High Concentrations : Conversely, higher doses can lead to cytotoxic effects, including cellular damage and disruption of metabolic processes. This biphasic response highlights the importance of dosage in determining the compound's overall biological impact.
Study 1: Cytotoxicity in Tumor Cell Lines
A study evaluated the cytotoxic effects of this compound on various tumor cell lines. The results indicated significant variability in sensitivity among different cell types:
| Cell Line | Sensitivity Level |
|---|---|
| HSC-2 | High |
| HSG | Moderate |
| HSC-3 | Low |
This suggests a potential application in targeted cancer therapies where selective toxicity towards tumor cells is desired .
Study 2: Dosage Effects in Animal Models
In vivo studies have demonstrated that the biological effects of this compound vary significantly with dosage:
| Dosage (mg/kg) | Observed Effect |
|---|---|
| 0 | No significant effect |
| 10 | Minimal protective effect |
| 30 | Moderate cytotoxicity |
| 100 | Severe cellular damage |
These findings underscore the necessity for careful dosage management in therapeutic applications .
Metabolic Pathways
The metabolism of this compound primarily involves cytochrome P450 enzymes, leading to the formation of active metabolites that can further participate in biochemical reactions. Understanding these pathways is crucial for predicting the compound's pharmacokinetics and potential interactions with other drugs .
Q & A
Q. How can researchers address low yields in scaled-up synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
